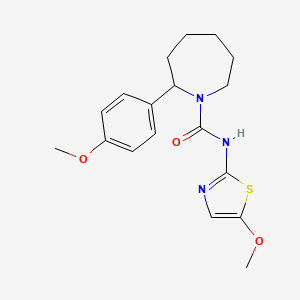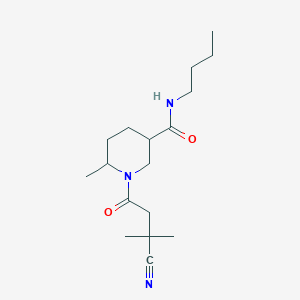![molecular formula C20H29FN2O3 B6966072 1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide](/img/structure/B6966072.png)
1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an acetyl group and a carboxamide group, along with a 2-fluorophenoxy and a 3,3-dimethylbutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Acetyl Group: Acetylation of the piperidine ring can be achieved using acetic anhydride in the presence of a base like pyridine.
Attachment of the 2-Fluorophenoxy Group: This step involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate leaving group on the piperidine ring.
Addition of the 3,3-Dimethylbutan-2-yl Group: This can be introduced via a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-acetyl-N-[1-(2-chlorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-acetyl-N-[1-(2-bromophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide can significantly influence its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it unique compared to its chlorine or bromine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-14(24)23-11-7-8-15(12-23)19(25)22-18(20(2,3)4)13-26-17-10-6-5-9-16(17)21/h5-6,9-10,15,18H,7-8,11-13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPFBGFZSLJVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC(COC2=CC=CC=C2F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6965994.png)

![3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole](/img/structure/B6966034.png)
![3-[[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6966040.png)
![2-[1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6966048.png)
![N-(1-ethylpiperidin-4-yl)-2-[(7-fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B6966055.png)
![4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide](/img/structure/B6966056.png)

![N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide](/img/structure/B6966064.png)
![1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea](/img/structure/B6966078.png)

![2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane](/img/structure/B6966088.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B6966089.png)
